Diphenyl disulfide

概述

描述

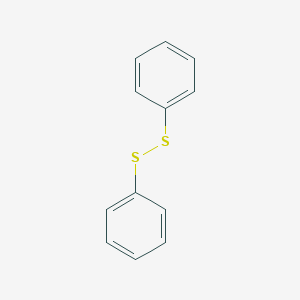

二苯基二硫化物,也称为二苯基二硫醚,是一种有机硫化合物,化学式为 (C_{12}H_{10}S_{2})。它是一种无色的晶体物质,常用于有机合成。 该化合物以其独特的气味而闻名,这是由于苯硫酚的微量污染造成的 .

化学反应分析

二苯基二硫化物会发生几种类型的化学反应:

还原: 它可以使用氢化物试剂(例如硼氢化钠)还原为苯硫酚。 [ \text{C}{10}\text{S}2 + 2 \text{NaBH}_4 \rightarrow 2 \text{C}_6\text{H}_5\text{SH} + 2 \text{NaBH}_3 ]

取代: 二苯基二硫化物可以与卤代烷反应生成硫醚。 [ \text{C}{10}\text{S}_2 + 2 \text{RX} \rightarrow 2 \text{C}_6\text{H}_5\text{SR} + 2 \text{HX} ]

氧化: 它可以使用过氧化氢等氧化剂氧化为亚砜和砜.

科学研究应用

Catalytic Applications

1.1 Photocatalysis

Diphenyl disulfide has emerged as an effective photocatalyst in various organic reactions. Its ability to generate thiyl radicals under UV light allows it to facilitate radical bond-forming reactions. This property has been exploited in several notable studies:

- Cycloaddition Reactions : this compound has been employed in enantioselective cycloaddition reactions, where it catalyzes the addition of alkenes to vinylcyclopropanes under UV irradiation. This process generates high yields of cycloadducts, showcasing the compound's utility in asymmetric synthesis .

- Oxidative Cleavage of Alkenes : In the presence of visible light, this compound can catalyze the oxidative cleavage of olefins to produce aldehydes or ketones. This reaction proceeds through the formation of thiyl radicals that interact with oxygen, demonstrating the compound's potential for green chemistry applications .

1.2 Hydrogen Atom Transfer (HAT) Reagent

This compound serves as a hydrogen atom transfer reagent in various chemical transformations. It has been used to facilitate ring-opening reactions and other transformations where hydrogen transfer is crucial for product formation . The ability to mediate such reactions makes it valuable in synthetic organic chemistry.

Industrial Applications

2.1 Vulcanization and Devulcanization

This compound is widely used in the rubber industry for the devulcanization of sulfur-vulcanized rubber products. Its effectiveness in breaking sulfur-sulfur bonds allows for the recycling of rubber materials, making it an important agent for sustainable practices within the industry .

Biological Applications

3.1 Antibacterial Properties

Recent studies have indicated that this compound exhibits antibacterial activity, making it a candidate for applications in dental materials and other medical devices. Its incorporation into adhesive systems has shown promise in enhancing antibacterial properties while maintaining bonding strength .

Case Studies and Research Findings

作用机制

二苯基二硫化物的作用机制涉及二硫键的形成和断裂。 在生物系统中,它可以与蛋白质中的巯基相互作用,导致形成对蛋白质结构和功能至关重要的二硫键 {_svg_4}. 在化学反应中,它充当苯硫基的来源,苯硫基可以转移到其他分子 .

相似化合物的比较

生物活性

Diphenyl disulfide (DPDS) is an organosulfur compound that has garnered attention for its biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the current understanding of DPDS's biological activity, highlighting its anticancer properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

This compound has the chemical formula and consists of two phenyl groups connected by a disulfide bond. Its structure is significant for its biological interactions, as the sulfur atoms can participate in various biochemical reactions.

Anticancer Activity

Recent studies have demonstrated that DPDS exhibits significant anticancer properties. One notable study focused on its effects on breast cancer cell lines, revealing several key findings:

- Cell Viability and Proliferation : DPDS was shown to inhibit cellular proliferation and viability in a dose-dependent manner. The compound reduced colony formation, indicating a decrease in clonogenicity among treated cells .

- Induction of Apoptosis : The mechanism behind DPDS's anticancer effects appears to involve the induction of apoptosis. This was confirmed through Annexin-V and 7-AAD double staining assays, which indicated increased apoptosis in breast cancer cells treated with DPDS .

- Autophagy Activation : Additionally, Western blot analysis revealed an increase in the expression of autophagy markers such as LC3B-II, suggesting that DPDS may also promote autophagic processes in cancer cells .

Table 1: Summary of Biological Activities of this compound

The biological activity of DPDS can be attributed to several mechanisms:

- Oxidative Stress : DPDS may induce oxidative stress within cancer cells, leading to cellular damage and subsequent apoptosis. This is facilitated by the generation of reactive oxygen species (ROS) upon its metabolism .

- Protein Interaction : The disulfide bond in DPDS can interact with thiol-containing proteins, potentially altering their function and leading to cell death pathways .

- Inhibition of Enzymatic Activity : Some studies suggest that DPDS can inhibit specific enzymes involved in cell proliferation and survival, further contributing to its anticancer effects .

Case Study 1: Breast Cancer Cells

A recent study evaluated the effects of synthetic DPDS on MCF-7 breast cancer cells. Results indicated that treatment with DPDS led to a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations of DPDS and employed MTT assays to assess cytotoxicity, showing that higher concentrations resulted in greater cell death .

Case Study 2: Corrosion Inhibition

In addition to its anticancer properties, DPDS has been studied for its role as a corrosion inhibitor. Research demonstrated that it effectively protects metal surfaces from oxidative damage, showcasing its versatility beyond biological applications .

属性

IUPAC Name |

(phenyldisulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVPOWQJOLRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93345-44-9 | |

| Record name | Disulfide, diphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93345-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022131 | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS], Solid, orthorhombic needles | |

| Record name | Diphenyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16546 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 °C. @ 760.00 mm Hg | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol, ether, carbon disulfide | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.353 (20°) | |

| Record name | Phenyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/476/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

882-33-7 | |

| Record name | Diphenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, diphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P54H519IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Diphenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diphenyl disulfide has the molecular formula C12H10S2 and a molecular weight of 218.33 g/mol. [, ]

A: Yes, this compound can be monitored using Raman spectroscopy due to its structure. A characteristic peak appears at 2544 cm-1 in both normal Raman and SERS (surface-enhanced Raman spectroscopy). An additional peak at 1582 cm-1 is observed in the SERS spectrum. []

A: this compound is widely used in various applications, including organic synthesis, polymer manufacture, and as a rubber peptizing agent. [, ] It can be used as a catalyst in the isomerization of (Z)-stilbenes to (E)-isomers. [] It also serves as a chain transfer agent in the radical polymerization of methyl methacrylate. []

A: this compound can catalyze reactions through several mechanisms, including the generation of thiyl radicals and acting as an electron mediator. For example, it promotes the inverse hydroboration of imines with NHC-boranes under visible light by generating a nucleophilic boryl radical. [] In the presence of tripropylamine, this compound participates in the hydrothiolation of alkynes through an amine-mediated single electron transfer process. []

A: this compound is a monomer that can be polymerized to form oligo(p-phenylene sulfide)s and poly(p-phenylene sulfide)s. This polymerization can be achieved through various methods, including anodic oxidation in the presence of protonic acids, [] oxygen-oxidative polymerization with vanadyl acetylacetonate as a catalyst, [, ] and polymerization with Lewis acids like AlCl3 and SbCl5. []

A: Computational methods like molecular dynamics and quantum mechanics are valuable tools for studying this compound. For example, molecular dynamics simulations can help investigate weak non-covalent interactions, such as hydrogen bonds and π-π stacking, in this compound-based compounds, revealing their influence on self-healing properties. [] Quantum mechanical calculations can be employed to determine the bond dissociation energy of the S-S bond in this compound, providing insights into its reactivity. [, ] Additionally, computational methods can be used to model and understand the reaction mechanisms involving this compound, such as its electrophilic reaction with anisole in the oxidative polymerization of this compound. []

A: Substituents on the aromatic rings of this compound can significantly influence its reactivity. Electron-donating groups generally increase the reactivity, while electron-withdrawing groups decrease it. This effect is observed in the catalytic isomerization of stilbenes, where this compound derivatives with electron-donating substituents accelerate the reaction. [] Similarly, the chain transfer constant of substituted diphenyl disulfides in the radical polymerization of methyl methacrylate is dependent on the electron density of the substituent. []

A: Several analytical methods are employed for the analysis of this compound. These methods include gas chromatography (GC), [] high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), [] mass spectrometry (MS), [] and various spectroscopic techniques like Fourier transform infrared spectroscopy (FTIR), [, , ] X-ray photoelectron spectroscopy (XPS), [] nuclear magnetic resonance (NMR) spectroscopy, [, ], and UV-Vis spectroscopy. [] The specific technique chosen often depends on the matrix, the concentration of the analyte, and the desired information.

A: While this compound itself has limited environmental toxicity data available, its degradation products and its use in specific applications raise environmental concerns. For instance, its breakdown product, benzenethiol, is known for its toxicity. [] Additionally, its use in the devulcanization of rubber requires careful consideration for waste management and potential environmental release of harmful byproducts. []

A: Yes, depending on the specific application, several alternatives to this compound exist. For instance, other diaryl disulfides with different substituents can be used in catalytic reactions or polymerization processes, offering potentially different reactivity and selectivity. [, ] In the context of rubber peptizing, alternative agents with different chemical structures and functionalities are available, each with its advantages and disadvantages in terms of performance and environmental impact. [] Researchers are continuously exploring and developing novel compounds and materials to substitute this compound in its various applications, driven by the demand for improved performance, cost-effectiveness, and reduced environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。